molecular formula C11H16O4 B3025964 6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one

6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one

Cat. No.: B3025964
M. Wt: 212.24 g/mol
InChI Key: FWFKXWDSIIPMJT-VIFPVBQESA-N
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Description

6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one, also known as (1’S)-Dehydropestalotin (CAS: 330582-38-2), is a fungal-derived compound isolated from Acremonium species. Its molecular formula is C₁₁H₁₆O₄, with a molecular weight of 212.2 g/mol . Structurally, it features a pyran-2-one core substituted with:

  • A methoxy group at position 4, enhancing electron density in the aromatic system.
  • An (S)-1-hydroxypentyl chain at position 6, introducing a chiral center and a hydroxyl group that increases polarity compared to alkyl-substituted analogs.

This compound is supplied as a solid with ≥70% purity and requires storage at -20°C for long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(1S)-1-hydroxypentyl]-4-methoxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h6-7,9,12H,3-5H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFKXWDSIIPMJT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=CC(=O)O1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C1=CC(=CC(=O)O1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2H-pyran-2-one and (S)-1-hydroxypentyl derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fermentation processes using the fungus Pestalotiopsis sp. YMF1.0474. The compound is then extracted and purified from the culture broth using advanced separation techniques .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the pentyl side chain and the pyrone ring are primary sites for oxidation:

  • Primary Alcohol Oxidation :
    The (S)-1-hydroxypentyl group undergoes oxidation to form a ketone. For example, using CrO₃ or KMnO₄ in acidic conditions yields 6-[(S)-1-oxopentyl]-4-methoxy-2H-pyran-2-one .

    • Conditions : Acetone, H₂SO₄, 0°C → rt, 6–8 h.

    • Yield : ~75–80% .

  • Pyrone Ring Oxidation :
    The α,β-unsaturated lactone system reacts with O₃ (ozone) to cleave the ring, forming a dicarboxylic acid derivative.

    • Conditions : Ozonolysis in CH₂Cl₂ at −78°C, followed by reductive workup (Me₂S) .

Reduction Reactions

The pyrone ring and ketone groups (if present) are reduced under catalytic hydrogenation or hydride conditions:

  • Pyrone Ring Reduction :
    H₂/Pd-C in ethanol selectively reduces the double bond to yield 6-[(S)-1-hydroxypentyl]-4-methoxy-3,4-dihydro-2H-pyran-2-one .

    • Conditions : 1 atm H₂, rt, 12 h.

    • Yield : 85–90% .

  • Ketone Reduction :
    If the side chain is oxidized to a ketone, NaBH₄ or LiAlH₄ reduces it back to the alcohol, restoring the original structure .

Substitution Reactions

The methoxy group at C-4 and the hydroxyl group on the pentyl chain participate in nucleophilic substitutions:

  • Demethylation :
    Treatment with BBr₃ in CH₂Cl₂ cleaves the methoxy group to form 6-[(S)-1-hydroxypentyl]-4-hydroxy-2H-pyran-2-one .

    • Conditions : 1.2 equiv BBr₃, −20°C → rt, 3 h.

    • Yield : 95% .

  • Etherification :
    The hydroxyl group on the pentyl chain reacts with alkyl halides (e.g., CH₃I ) under basic conditions (K₂CO₃ ) to form ether derivatives .

Ring-Opening and Cycloaddition Reactions

The α,β-unsaturated lactone participates in Diels-Alder reactions:

  • Diels-Alder Reaction :
    Reacts with dienophiles like maleic anhydride to form bicyclic adducts.

    • Conditions : Toluene, reflux, 24 h .

    • Yield : 65–70% .

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism for alcohol-to-ketone conversion, while ozonolysis follows a radical pathway for ring cleavage .

  • Reduction : Catalytic hydrogenation involves syn-addition of H₂ across the α,β-unsaturated lactone .

  • Demethylation : BBr₃ coordinates to the methoxy oxygen, facilitating nucleophilic attack by Br⁻ .

Scientific Research Applications

6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one, commonly referred to as a pyranone derivative, has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore the compound's applications across different fields, including medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that pyranone derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. In vitro studies have reported minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting its potential as a lead compound for drug development.

Anti-inflammatory Effects : Another promising application is in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines in cell culture models, indicating its potential use in therapies for conditions like rheumatoid arthritis and inflammatory bowel disease.

Agriculture

Pesticidal Properties : The compound has been evaluated for its efficacy as a pesticide. Laboratory studies demonstrate that it can effectively control certain pests while being less toxic to non-target organisms compared to traditional pesticides. This selectivity is crucial for sustainable agricultural practices.

Plant Growth Regulation : Preliminary research suggests that this compound may act as a plant growth regulator, promoting root development and enhancing overall plant vigor. Field trials are needed to confirm these effects under natural conditions.

Materials Science

Polymer Synthesis : The unique chemical properties of this pyranone derivative allow it to be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Preliminary studies indicate that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial activity of several pyranone derivatives, including this compound. The results showed that this compound had an MIC against Staphylococcus aureus comparable to that of vancomycin, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Agricultural Application

A field trial conducted by agricultural scientists assessed the effectiveness of the compound as a natural pesticide against aphids on tomato plants. Results indicated a significant reduction in pest populations with minimal impact on beneficial insects, suggesting its viability as an eco-friendly pest management solution .

Case Study 3: Polymer Development

Research published in Advanced Materials explored the use of this compound in creating biodegradable polymers. The study found that incorporating this compound improved the tensile strength and thermal properties of the resulting materials, making them suitable for packaging applications .

Mechanism of Action

The mechanism of action of 6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially improve cognitive function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one and its analogs:

Compound Name CAS Molecular Formula Molecular Weight Substituents (Position) Key Features
This compound 330582-38-2 C₁₁H₁₆O₄ 212.2 4-OCH₃, 6-(S)-CH(OH)(CH₂)₃CH₃ Chiral hydroxyl group; fungal origin; higher polarity
4-Methoxy-6-pentyl-2H-pyran-2-one 109746-09-0 C₁₁H₁₆O₃ 196.25 4-OCH₃, 6-(CH₂)₄CH₃ Lacks hydroxyl group; higher hydrophobicity; synthetic origin
(E)-4-Methoxy-6-(4-methoxystyryl)-5,6-dihydro-2H-pyran-2-one 130464-78-7 C₁₅H₁₆O₄ 260.29 4-OCH₃, 6-(E)-CH₂CHC₆H₃(OCH₃) Conjugated styryl group; dihydro structure; potential UV activity
4-Methoxy-5-butyl-6-methyl-2H-pyran-2-one ENC003262 C₁₁H₁₆O₃ 196.2 4-OCH₃, 5-(CH₂)₃CH₃, 6-CH₃ Dual alkyl substituents; steric hindrance; lower polarity
Key Observations:

Hydroxyl Group Impact : The chiral (S)-hydroxypentyl group in the target compound increases its polarity compared to 4-Methoxy-6-pentyl-2H-pyran-2-one, which has a simple pentyl chain. This difference likely affects solubility and bioavailability .

Steric and Electronic Factors : 4-Methoxy-5-butyl-6-methyl-2H-pyran-2-one has substituents at positions 5 and 6, creating steric hindrance that may limit interactions with biological targets .

Biological Activity

6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one, also known as a pyranone derivative, has garnered attention due to its potential biological activities. This compound belongs to a class of natural products known for their diverse pharmacological effects, including antiviral, antimalarial, and anti-inflammatory properties. The following sections will detail the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆O₄. It possesses a molecular weight of 212.24 g/mol and exhibits racemic stereochemistry. The compound features a hydroxypentyl group at the 6-position and a methoxy group at the 4-position of the pyranone ring.

PropertyValue
Molecular FormulaC₁₁H₁₆O₄
Molecular Weight212.24 g/mol
StereochemistryRacemic
Optical Activity( + / - )

Antiviral Activity

Research has indicated that compounds within the pyranone class exhibit significant antiviral properties. For example, studies have shown that derivatives similar to this compound can inhibit viral replication in vitro, suggesting a potential mechanism for combating viral infections .

Antimalarial Properties

Pyranone derivatives have been explored for their antimalarial activity. In particular, compounds with structural similarities have demonstrated efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These findings warrant further investigation into the specific effects of this compound on malaria parasites .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of related pyranone compounds. For instance, research on similar structures has shown that they can inhibit nitric oxide production and pro-inflammatory cytokines in cell models stimulated by lipopolysaccharides (LPS). This suggests that this compound may also possess anti-inflammatory activity worth exploring .

Study on Antiviral Activity

A study reported that a related pyranone compound inhibited viral replication in human cell lines by disrupting viral entry mechanisms. The compound's ability to interfere with viral proteins was confirmed through various assays, indicating its potential as an antiviral agent .

Investigation of Antimalarial Activity

In a comparative study, several pyranone derivatives were tested for their activity against Plasmodium falciparum. The results showed that certain modifications to the pyranone structure enhanced antimalarial efficacy, suggesting that similar modifications could be applied to this compound to improve its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one, and how are they determined experimentally?

  • Answer : The compound's molecular formula is C₁₁H₁₆O₄ (MW: 212.2 g/mol), as confirmed by its formal designation . Key properties include:

  • Solubility : Limited data, but structurally similar pyranones (e.g., 4-methoxy-6-methyl-2H-pyran-2-one) show poor water solubility and sparing solubility in chloroform/methanol .
  • Stability : Stable at -20°C for ≥4 years .
  • Analytical Methods : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity assessment and structural confirmation. For example, 4-methoxy-6-methyl-2H-pyran-2-one is characterized by its refractive index (1.492) and vapor pressure (0.00382 mmHg at 25°C) .

Q. What synthetic routes are reported for this compound?

  • Answer : While direct synthesis protocols are not detailed in the evidence, structurally related pyranones (e.g., 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) are synthesized via:

  • Lactonization of hydroxy acids.
  • Enzymatic modifications (e.g., fungal biotransformation, as the compound is derived from Acremonium sp.) .
  • Chiral resolution to isolate the (S)-configured hydroxypentyl group, critical for stereochemical specificity .

Q. What biological sources or contexts are associated with this compound?

  • Answer : The compound is produced by the fungus Acremonium sp., suggesting potential roles in secondary metabolite biosynthesis or ecological interactions . Similar pyranones (e.g., opuntiol) exhibit antimicrobial and anticancer activities, implying possible bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : Discrepancies in NMR or mass spectrometry (MS) data may arise from:

  • Stereochemical complexity : The (S)-1-hydroxypentyl group requires chiral chromatography or optical rotation analysis for confirmation .
  • Tautomerism : Pyranone derivatives often exhibit keto-enol tautomerism, which can be stabilized using deuterated solvents (e.g., DMSO-d₆) for NMR .
  • Reference Standards : Cross-validate with databases like PubChem or NIST, which provide spectral data for related compounds (e.g., 4-methoxy-6-methyl-2H-pyran-2-one ).

Q. What experimental design considerations are critical for assessing the compound's bioactivity?

  • Answer :

  • Dose-Response Studies : Use purified samples (≥70% purity) to avoid confounding effects from impurities .
  • Control Compounds : Compare with analogs lacking the hydroxypentyl group (e.g., 4-methoxy-2H-pyran-2-one) to isolate functional group contributions .
  • Metabolic Stability : Assess stability in biological matrices (e.g., plasma) using LC-MS/MS, given the compound’s fungal origin and potential hydrolytic susceptibility .

Q. How can computational methods aid in predicting the compound's reactivity or binding interactions?

  • Answer :

  • Molecular Docking : Model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock, leveraging the compound’s IUPAC name and 3D structure .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites, informed by data from similar pyranones .

Methodological Challenges and Solutions

Challenge Solution References
Low water solubilityUse co-solvents (e.g., DMSO) or nanoformulation for in vitro assays.
Stereochemical confirmationEmploy chiral HPLC or circular dichroism (CD) spectroscopy.
Stability in biological matricesConduct time-course stability studies with protease inhibitors.

Key Research Gaps

  • Toxicological Data : No acute toxicity or mutagenicity data are available for this compound, unlike structurally related pyranones (e.g., dehydroacetic acid) .
  • Mechanistic Studies : The role of the hydroxypentyl group in bioactivity remains uncharacterized.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one
Reactant of Route 2
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